molecular formula C15H23NO B5768784 1-[2-(mesityloxy)ethyl]pyrrolidine

1-[2-(mesityloxy)ethyl]pyrrolidine

Cat. No. B5768784
M. Wt: 233.35 g/mol
InChI Key: FKYNSFVUPCDRER-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-[2-(mesityloxy)ethyl]pyrrolidine often involves complex reactions, utilizing various starting materials and catalysts. For instance, the synthesis of related pyrrolidine derivatives involves the use of (2S,4R)-4-hydroxy-L-proline and L-proline, characterized through spectroscopic methods and X-ray diffraction analysis (Fu et al., 2006). Another example includes the synthesis of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate through aldol condensation, demonstrating the complex synthesis routes for pyrrolidine derivatives (R. N. Singh et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated through single-crystal X-ray diffraction analysis, revealing intricate details about the crystal system, space group, and molecular dimensions. For example, the crystal structure of a pyrrolidine derivative showed the molecule's conformation and how intermolecular hydrogen bonds contribute to the supramolecular structure (M. Sathyanarayanan et al., 2008).

Chemical Reactions and Properties

Pyrrolidine derivatives undergo various chemical reactions, including acid-catalyzed oligomerization, leading to the formation of porphyrinogens and hexaphyrinogens, demonstrating the reactive versatility of these compounds (H. Uno et al., 2003). The Lewis acid-catalyzed reactions of arylvinylidenecyclopropanes with ethyl (arylimino)acetates to synthesize pyrrolidine derivatives highlight the chemical reactivity of these compounds (Jian-Mei Lu & Min Shi, 2007).

Physical Properties Analysis

The physical properties of pyrrolidine derivatives, including crystal conformation and hydrogen bonding patterns, are crucial for understanding their stability and reactivity. Studies on the crystal structure and conformation of these compounds reveal detailed insights into their physical characteristics (Sofia Dallasta Pedroso et al., 2020).

Chemical Properties Analysis

The chemical properties of pyrrolidine derivatives are often investigated through spectroscopic methods and computational studies. These analyses help in understanding the electronic structure, molecular electrostatic potential, and interaction sites within the molecules, which are essential for predicting their chemical behavior (M. Bouklah et al., 2012).

properties

IUPAC Name

1-[2-(2,4,6-trimethylphenoxy)ethyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-12-10-13(2)15(14(3)11-12)17-9-8-16-6-4-5-7-16/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYNSFVUPCDRER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCCN2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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